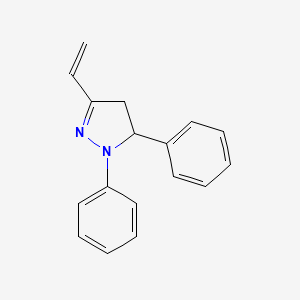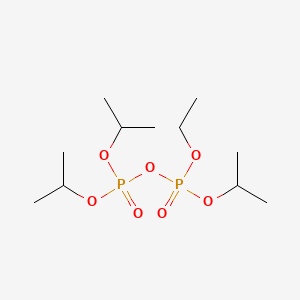
Ethyl triisopropyl pyrophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl triisopropyl pyrophosphate is an organophosphorus compound that belongs to the class of pyrophosphates It is characterized by the presence of ethyl and triisopropyl groups attached to a pyrophosphate backbone
準備方法
Synthetic Routes and Reaction Conditions
Ethyl triisopropyl pyrophosphate can be synthesized through the reaction of triisopropyl phosphite with ethyl iodide in the presence of a base such as silver salts. The reaction typically involves the following steps:
Preparation of Triisopropyl Phosphite: Triisopropyl phosphite is prepared by reacting phosphorus trichloride with anhydrous isopropyl alcohol in the presence of a base.
Formation of this compound: The triisopropyl phosphite is then reacted with ethyl iodide in the presence of silver salts to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
化学反応の分析
Types of Reactions
Ethyl triisopropyl pyrophosphate undergoes various chemical reactions, including:
Hydrolysis: It can hydrolyze in the presence of water to form phosphoric acid derivatives.
Oxidation: It can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: It can undergo substitution reactions with nucleophiles to form different organophosphorus compounds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at varying pH levels.
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Hydrolysis: Phosphoric acid and its derivatives.
Oxidation: Higher oxidation state phosphorus compounds.
Substitution: Various organophosphorus compounds depending on the nucleophile used.
科学的研究の応用
Ethyl triisopropyl pyrophosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying phosphoryl transfer reactions.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
Ethyl triisopropyl pyrophosphate exerts its effects primarily through the inhibition of enzymes. It reacts with the active site of enzymes, particularly those involved in phosphoryl transfer reactions, thereby preventing the enzyme from catalyzing its normal substrate. This inhibition can affect various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
Tetraethyl pyrophosphate: Another organophosphorus compound with similar properties but different alkyl groups.
Triethyl phosphite: A related compound used in similar applications but with different reactivity and properties.
Uniqueness
Ethyl triisopropyl pyrophosphate is unique due to its specific combination of ethyl and triisopropyl groups, which confer distinct chemical properties and reactivity compared to other pyrophosphates. Its unique structure makes it particularly useful in certain chemical reactions and applications .
特性
CAS番号 |
63704-58-5 |
|---|---|
分子式 |
C11H26O7P2 |
分子量 |
332.27 g/mol |
IUPAC名 |
di(propan-2-yloxy)phosphoryl ethyl propan-2-yl phosphate |
InChI |
InChI=1S/C11H26O7P2/c1-8-14-19(12,15-9(2)3)18-20(13,16-10(4)5)17-11(6)7/h9-11H,8H2,1-7H3 |
InChIキー |
AIUIOLZIJLZPNQ-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(OC(C)C)OP(=O)(OC(C)C)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


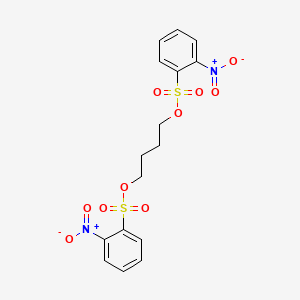
![1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro-](/img/structure/B14497231.png)
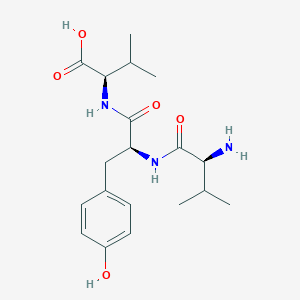
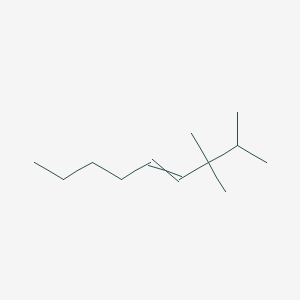
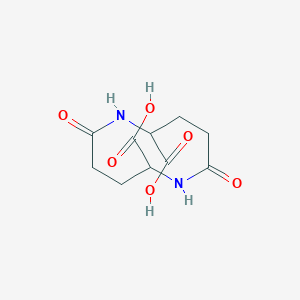
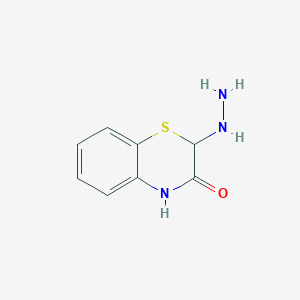
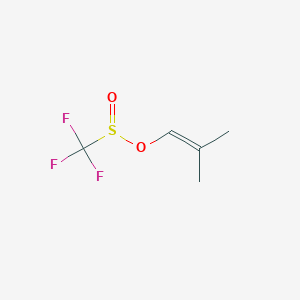
![9-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14497261.png)
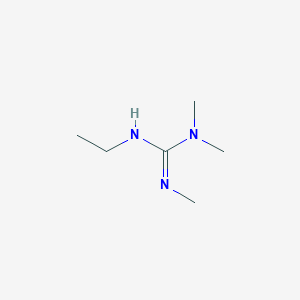
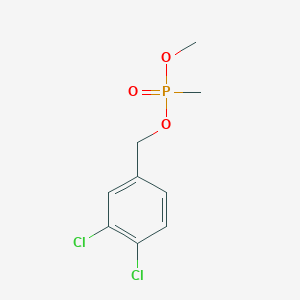
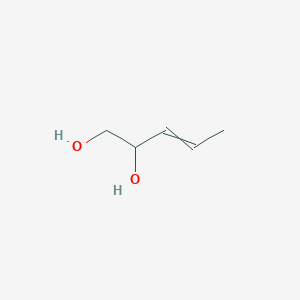
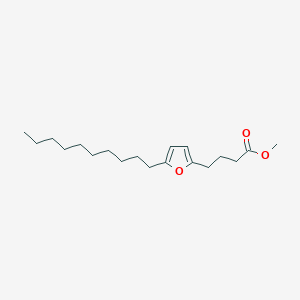
![6,6-Bis(hydroxymethyl)-4,8-bis{2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propyl}-3,9-dioxabicyclo[9.2.2]pentadeca-1(13),11,14-triene-2,10-dione](/img/structure/B14497287.png)
